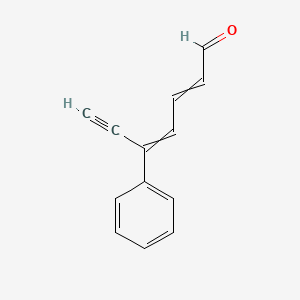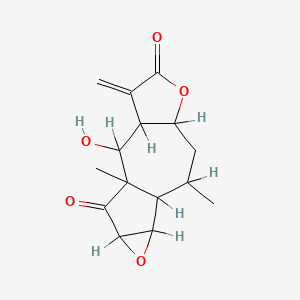
2,3-Epoxyhelenalin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Epoxyhelenalin is a sesquiterpene lactone derived from helenalin, a compound found in various plants such as Arnica montana and Arnica chamissonis . This compound is known for its biological activities, including anti-inflammatory and anti-neoplastic effects . The presence of an epoxide group at the 2,3-position distinguishes it from its parent compound, helenalin.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Epoxyhelenalin typically involves the epoxidation of helenalin. One common method is the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid, which reacts with the double bond in helenalin to form the epoxide . The reaction is usually carried out in an appropriate solvent under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of epoxide synthesis apply. This includes the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 2,3-Epoxyhelenalin undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of diols or other derivatives.
Oxidation and Reduction: The compound can be further oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Acidic Conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.
Basic Conditions: Sodium hydroxide or potassium hydroxide can also facilitate the ring-opening reaction.
Major Products: The major products formed from these reactions include various diols and other derivatives, which can have different biological activities and properties .
作用机制
2,3-Epoxyhelenalin exerts its effects primarily through the inhibition of key enzymes and signaling pathways. It interacts with thiol groups in proteins, leading to the disruption of their function . This includes the inhibition of transcription factors such as NF-κB, which plays a crucial role in regulating immune responses . Additionally, the compound has been shown to inhibit human telomerase, contributing to its anti-cancer properties .
相似化合物的比较
Helenalin: The parent compound, known for its anti-inflammatory and anti-neoplastic effects.
Dihydrohelenalin: A derivative with similar biological activities but different chemical properties.
2β-(S-Glutathionyl)-2,3-Dihydrohelenalin: A semi-synthetic derivative with enhanced toxicity.
Uniqueness: 2,3-Epoxyhelenalin stands out due to the presence of the epoxide group, which imparts unique reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
41945-41-9 |
|---|---|
分子式 |
C15H18O5 |
分子量 |
278.30 g/mol |
IUPAC 名称 |
2-hydroxy-1,9-dimethyl-4-methylidene-6,12-dioxatetracyclo[8.4.0.03,7.011,13]tetradecane-5,14-dione |
InChI |
InChI=1S/C15H18O5/c1-5-4-7-8(6(2)14(18)19-7)12(16)15(3)9(5)10-11(20-10)13(15)17/h5,7-12,16H,2,4H2,1,3H3 |
InChI 键 |
QVBODYCYOLPPMA-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2C(C(C3(C1C4C(C3=O)O4)C)O)C(=C)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


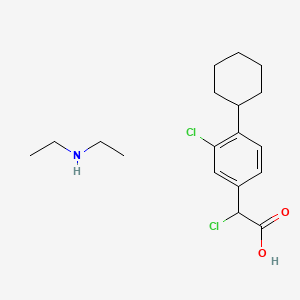
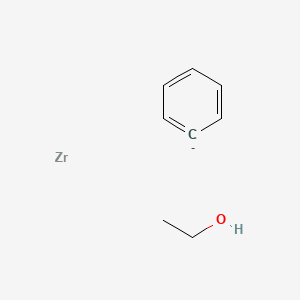
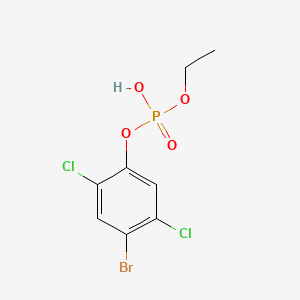
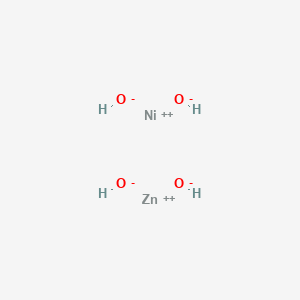
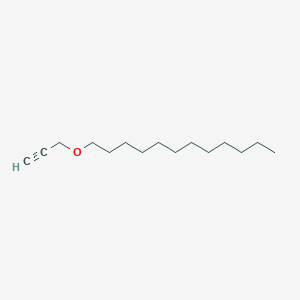
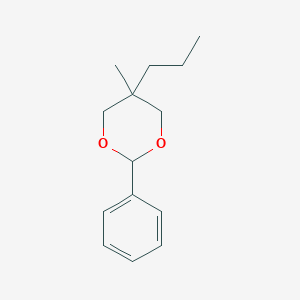
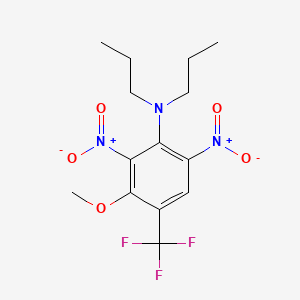
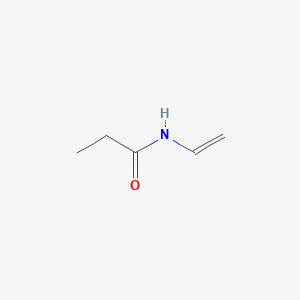
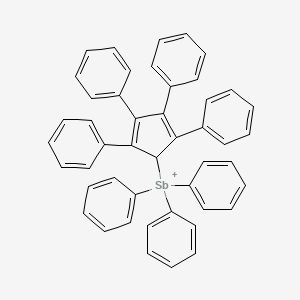
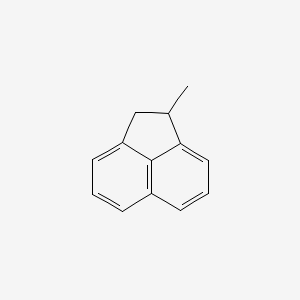
![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
